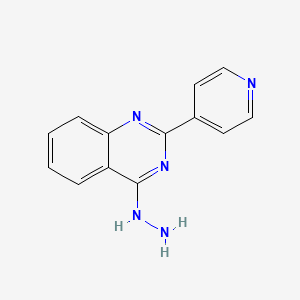

4-Hydrazinyl-2-(pyridin-4-yl)quinazoline

Vue d'ensemble

Description

WAY-385995 est un composé actif utilisé dans la recherche sur les amyloïdoses et les synucléinopathies . Il a une formule moléculaire de C₁₃H₁₁N₅ et un poids moléculaire de 237,26 g/mol . Ce composé est particulièrement important dans l'étude des maladies neurodégénératives en raison de sa capacité à interagir avec des agrégats de protéines spécifiques.

Applications De Recherche Scientifique

WAY-385995 is primarily used in scientific research related to neurodegenerative diseases. It is utilized to study amyloidoses and synucleinopathies, which are conditions characterized by the abnormal aggregation of proteins . In chemistry, it serves as a model compound for studying protein-ligand interactions. In biology and medicine, it helps in understanding the mechanisms of protein aggregation and potential therapeutic interventions .

Orientations Futures

While specific future directions for “4-hydrazino-2-(4-pyridinyl)quinazoline” were not found, related compounds such as quinazoline derivatives have shown promise in various fields, including medicinal chemistry . They have been found to exhibit a range of biological activities, making them potential candidates for the development of new therapeutic agents .

Mécanisme D'action

Target of Action

The primary target of 4-hydrazino-2-(4-pyridinyl)quinazoline is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a non-heme iron-dependent oxygenase that exists in most aerobic organisms . It plays a significant role in the catabolism of tyrosine, a crucial amino acid involved in protein synthesis .

Mode of Action

4-Hydrazino-2-(4-pyridinyl)quinazoline interacts with HPPD by inhibiting its activity . This inhibition blocks the natural tyrosine physiological metabolism, leading to the obstruction of photosynthesis in plants and plant death with bleaching symptoms .

Biochemical Pathways

The inhibition of HPPD affects the tyrosine degradation pathway . Normally, HPPD catalyzes the conversion of p-hydroxyphenylpyruvic acid (HPPA) into homogentisic acid (HGA) . HGA can be further transformed into two isoprenoids, plastoquinone and tocopherol, which are both essential cofactors in photosynthesis . The inhibition of HPPD by 4-hydrazino-2-(4-pyridinyl)quinazoline disrupts this process, leading to the obstruction of photosynthesis .

Pharmacokinetics

The compound’s high activity against hppd suggests it may have good bioavailability .

Result of Action

The result of 4-hydrazino-2-(4-pyridinyl)quinazoline’s action is the inhibition of photosynthesis in plants, leading to plant death with bleaching symptoms . This makes it a potent herbicide .

Action Environment

Like other herbicides, factors such as temperature, humidity, and soil composition may influence its effectiveness .

Analyse Biochimique

Cellular Effects

Quinazoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

La synthèse de WAY-385995 implique plusieurs étapes, commençant généralement par la préparation de la structure de base suivie de modifications de groupes fonctionnels. Les voies synthétiques exactes et les conditions réactionnelles sont propriétaires et ne sont pas largement divulguées dans la littérature publique . Les méthodes de production industrielles ne sont pas non plus détaillées, mais il est connu que le composé est synthétisé dans des conditions de laboratoire contrôlées pour garantir une grande pureté et une grande cohérence .

Analyse Des Réactions Chimiques

WAY-385995 subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction: Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène. Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

4. Applications de recherche scientifique

WAY-385995 est principalement utilisé dans la recherche scientifique liée aux maladies neurodégénératives. Il est utilisé pour étudier les amyloïdoses et les synucléinopathies, qui sont des affections caractérisées par l'agrégation anormale de protéines . En chimie, il sert de composé modèle pour étudier les interactions protéine-ligand. En biologie et en médecine, il aide à comprendre les mécanismes de l'agrégation des protéines et les interventions thérapeutiques potentielles .

5. Mécanisme d'action

WAY-385995 exerce ses effets en interagissant avec des agrégats de protéines spécifiques impliqués dans les amyloïdoses et les synucléinopathies . Les cibles moléculaires comprennent les protéines bêta-amyloïde et alpha-synucléine, qui sont connues pour former des agrégats toxiques dans les maladies neurodégénératives. Le composé perturbe le processus d'agrégation, réduisant ainsi la formation d'agrégats de protéines toxiques .

Comparaison Avec Des Composés Similaires

WAY-385995 est unique dans son interaction spécifique avec les protéines bêta-amyloïde et alpha-synucléine. Des composés similaires comprennent:

WAY-100635: Un antagoniste sélectif des récepteurs de la sérotonine utilisé dans la recherche neuropharmacologique.

WAY-267464: Un composé utilisé pour étudier les interactions des récepteurs de l'ocytocine.

WAY-181187: Un composé utilisé dans l'étude des interactions des récepteurs de la dopamine. WAY-385995 se distingue par son application spécifique dans l'étude de l'agrégation des protéines dans les maladies neurodégénératives.

Propriétés

IUPAC Name |

(2-pyridin-4-ylquinazolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-18-13-10-3-1-2-4-11(10)16-12(17-13)9-5-7-15-8-6-9/h1-8H,14H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXZZNQQYDOFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279782 | |

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-31-7 | |

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6484-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide](/img/structure/B5597507.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)

![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)

![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)

![(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)

![[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]-[4-(2-methoxyphenyl)phenyl]methanone](/img/structure/B5597594.png)

![3-({4-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]PHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B5597598.png)